molecular formula C12H15Cl2NO B1328476 4-[(2,5-Dichlorophenoxy)methyl]piperidine CAS No. 946680-60-0

4-[(2,5-Dichlorophenoxy)methyl]piperidine

Cat. No.: B1328476
CAS No.: 946680-60-0
M. Wt: 260.16 g/mol
InChI Key: HWNALSNAIOVPMS-UHFFFAOYSA-N
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Description

4-[(2,5-Dichlorophenoxy)methyl]piperidine is a chemical building block of significant interest in pharmaceutical and medicinal chemistry research. This compound features a piperidine ring, a privileged scaffold in drug discovery that is present in more than twenty classes of pharmaceuticals . The structure is further modified by a phenoxymethyl linker and a 2,5-dichlorophenyl group, a motif seen in biologically active molecules. For instance, structural analogs containing a piperidine ring and dichlorophenoxy groups have been investigated for treating prokineticin-mediated diseases , highlighting the therapeutic relevance of this chemical class. Piperidine derivatives are extensively utilized in the synthesis of potential therapeutics and play a significant role in the pharmaceutical industry . As a synthetic intermediate, this compound offers researchers a versatile template for constructing more complex molecules. Its structure is particularly valuable for exploring structure-activity relationships in drug discovery programs. This product is intended for research and development applications in a laboratory setting only. Intended Use and Disclaimer: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. All information provided is for informational purposes and researchers should conduct their own assessments to determine the suitability for their specific projects.

Properties

IUPAC Name

4-[(2,5-dichlorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-1-2-11(14)12(7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNALSNAIOVPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649876
Record name 4-[(2,5-Dichlorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946680-60-0
Record name 4-[(2,5-Dichlorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Piperidine Core

Piperidine derivatives can be synthesized via various methods, including:

For example, a Mannich condensation approach has been successfully used to synthesize substituted piperidin-4-one derivatives, which can be further functionalized.

Introduction of the (2,5-Dichlorophenoxy)methyl Group

The attachment of the (2,5-dichlorophenoxy)methyl substituent is generally achieved by:

  • Nucleophilic substitution of a suitable 4-(chloromethyl)piperidine intermediate with 2,5-dichlorophenol or its derivatives.
  • Alkylation reactions where the piperidine nitrogen or the 4-position carbon is alkylated with a (2,5-dichlorophenoxy)methyl halide.

This step requires careful control of reaction conditions to ensure regioselectivity and avoid side reactions.

Typical Reaction Conditions

  • Solvents such as ethanol, dimethylformamide (DMF), or toluene are commonly used.
  • Bases like potassium carbonate or sodium hydride may be employed to deprotonate the phenol and facilitate nucleophilic substitution.
  • Reflux or elevated temperatures are often necessary to drive the reaction to completion.
  • Purification is typically done by recrystallization or chromatographic techniques.

Detailed Research Findings and Data

Example Synthesis Protocol

Step Reagents & Conditions Description Yield (%)
1 Piperidine or 4-piperidone precursor Formation of piperidine ring or functionalized piperidine 80-90%
2 2,5-Dichlorophenol, base (K2CO3), 4-(chloromethyl)piperidine, DMF, reflux Nucleophilic substitution to attach dichlorophenoxy group 70-85% [Literature]
3 Purification by recrystallization or chromatography Isolation of pure this compound -

Spectroscopic and Structural Characterization

Comparative Analysis of Preparation Methods

Method Starting Material Key Reaction Advantages Disadvantages
Mannich Condensation + Functionalization Piperidone derivatives One-pot condensation followed by substitution High yield, straightforward Requires careful control of conditions
Nucleophilic Substitution of 4-(chloromethyl)piperidine 4-(chloromethyl)piperidine + 2,5-dichlorophenol SN2 reaction Good regioselectivity, scalable Possible side reactions if conditions not optimized
Redox and Protection/Deprotection Steps Substituted piperidines Multi-step redox and protection High purity, adaptable More complex, longer synthesis

Notes on Industrial and Green Chemistry Considerations

  • The use of readily available and inexpensive starting materials such as 4-piperidone or 4-piperidinecarboxylic acid derivatives is preferred for scalability.
  • Reaction conditions that minimize hazardous reagents and solvents are favored to reduce environmental impact.
  • Methods that avoid generation of pollutants and allow for easy purification are advantageous for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dichlorophenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-[(2,5-Dichlorophenoxy)methyl]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dichlorophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect cellular metabolism. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Positional Isomers of Dichlorophenoxymethylpiperidines

The position of chlorine substituents on the phenoxy ring significantly influences physicochemical properties. Key isomers include:

Compound Name Molecular Formula Molecular Weight Substituent Positions CAS Number
4-[(2,5-Dichlorophenoxy)methyl]piperidine C₁₂H₁₅Cl₂NO 260.17 2,5-dichloro, 4-methyl 946680-60-0
4-[(2,4-Dichlorophenoxy)methyl]piperidine C₁₂H₁₅Cl₂NO 260.17 2,4-dichloro, 4-methyl 946713-70-8
4-[(2,3-Dichlorophenoxy)methyl]piperidine C₁₂H₁₅Cl₂NO 260.17 2,3-dichloro, 4-methyl 63608-31-1

Key Observations :

  • Electronic Effects : The 2,5-dichloro substitution (target compound) creates a para-dichloro configuration, leading to symmetrical electron-withdrawing effects, whereas 2,4- and 2,3-isomers exhibit asymmetric electronic distributions .
  • Synthetic Accessibility: All isomers are synthesized via Knoevenagel condensation, but precursor benzaldehydes vary (e.g., 2,5-dichlorophenoxybenzaldehyde for the target compound) .

Piperidine Derivatives with Direct Phenoxy Linkages

Compounds with phenoxy groups directly attached to the piperidine ring differ in steric and electronic properties:

Compound Name Molecular Formula Molecular Weight Substituent Positions CAS Number
3-(2,5-Dichlorophenoxy)piperidine C₁₁H₁₃Cl₂NO 246.13 2,5-dichloro, 3-phenoxy 946759-06-4
4-(4-Fluorophenoxy)piperidine C₁₁H₁₄FNO 195.23 4-fluoro, 4-phenoxy 3413-28-3

Key Observations :

  • Steric Profile: The methylene bridge in the target compound reduces steric hindrance compared to direct phenoxy attachment (e.g., 3-(2,5-dichlorophenoxy)piperidine) .

Piperidine Derivatives with Extended Alkyl Chains

Compounds with ethyl or methylene spacers demonstrate varied applications:

Compound Name Molecular Formula Molecular Weight Key Features
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride C₁₆H₂₁Cl₂NO₂ 338.25 Ethyl spacer, additional methyl groups
This compound C₁₂H₁₅Cl₂NO 260.17 Methyl spacer, no methyl substituents

Key Observations :

  • Biological Activity : Extended chains (e.g., ethyl) may improve binding affinity in receptor interactions, as seen in serotonin reuptake inhibitors (SSRIs) like Compound 19 ().
  • Thermal Stability: Bulkier substituents (e.g., 3,5-dimethylphenoxy) enhance thermal stability, making such derivatives suitable for high-temperature polymer applications .

Halogen-Substituted Piperidines in Pharmaceutical Contexts

Comparative analysis with SSRIs and related compounds:

Compound Name Molecular Formula Biological Activity Reference
(R)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-1-methylpiperidine (Compound 19) C₁₅H₂₀F₃NO₂ Selective serotonin reuptake inhibition
This compound C₁₂H₁₅Cl₂NO Undocumented in pharmacological studies

Key Observations :

  • Substituent Effects: Methoxy and trifluoromethyl groups (Compound 19) enhance lipophilicity and CNS penetration compared to dichlorophenoxy derivatives, which may limit blood-brain barrier permeability .

Biological Activity

4-[(2,5-Dichlorophenoxy)methyl]piperidine is a compound of significant interest in medicinal chemistry and biological research. It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. This article explores the biological activity of this compound, its mechanism of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dichlorophenoxy group, which is known to influence its biological activity. The structural formula can be represented as follows:

C12H14Cl2NO\text{C}_{12}\text{H}_{14}\text{Cl}_2\text{N}\text{O}

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. It is hypothesized to modulate the activity of neurotransmitter receptors and ion channels, which can lead to various pharmacological effects. The exact mechanisms depend on the context in which the compound is used, but it generally involves:

  • Receptor Modulation : Acting as a ligand for neurotransmitter receptors.
  • Enzyme Interaction : Inhibiting or activating specific enzymes involved in cellular signaling pathways.
  • Cellular Metabolism : Influencing metabolic processes within cells.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Neuroprotective Effects : Potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
  • Antimicrobial Activity : Studies suggest it may possess properties that inhibit microbial growth, although further research is needed to confirm this.
  • Toxicological Profile : Understanding the toxic effects associated with similar compounds (e.g., 2,4-Dichlorophenoxyacetic acid) can provide insights into safety profiles.

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of piperidine derivatives on neuronal cell lines. The results indicated that compounds similar to this compound could reduce oxidative stress markers and enhance cell viability under neurotoxic conditions. This suggests potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's.

CompoundIC50 (µM)Effect on Cell Viability (%)
Control-100
Compound A1080
Compound B590

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of various piperidine derivatives against common pathogens. The findings revealed that certain derivatives exhibited significant antibacterial activity, indicating potential for development into new antimicrobial agents.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus20 µg/mL
P. aeruginosa25 µg/mL

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological implications of compounds related to this compound. Research on related compounds like 2,4-Dichlorophenoxyacetic acid has shown significant toxicity at high doses, impacting various organ systems. Understanding these risks is crucial for developing safe therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 4-[(2,5-Dichlorophenoxy)methyl]piperidine, and how can reaction conditions be optimized?

A viable route involves nucleophilic substitution between a piperidine derivative and 2,5-dichlorophenoxymethyl halide. For example, Knoevenagel condensation has been used for analogous piperidine derivatives, employing catalysts like piperidine in toluene under reflux . Optimization includes adjusting reaction temperature (e.g., 80–100°C), solvent polarity, and stoichiometry of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is typical. Monitor reaction progress using TLC or LC-MS to identify intermediates and byproducts.

Q. How can the structure of this compound be confirmed post-synthesis?

Combine spectroscopic techniques:

  • NMR : 1^1H NMR should show characteristic peaks for the piperidine ring (δ 1.5–2.8 ppm), dichlorophenoxy aromatic protons (δ 6.8–7.5 ppm), and methylene bridge (δ 3.5–4.2 ppm). 13^{13}C NMR confirms quaternary carbons and substituent positions .
  • HRMS : Exact mass analysis (e.g., ESI+) validates molecular formula (C12_{12}H14_{14}Cl2_2NO).
  • IR : Look for C-O-C stretching (~1250 cm1^{-1}) and piperidine ring vibrations.

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) due to the piperidine and ether moieties. Test solubility in aqueous buffers for biological assays .
  • Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Store desiccated at −20°C to prevent degradation .
  • LogP : Estimated ~3.5 (via software like ChemAxon), indicating moderate lipophilicity. This affects membrane permeability in cellular assays.

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in further functionalization?

  • DFT Calculations : Model electrophilic aromatic substitution (EAS) at the dichlorophenoxy ring. Meta-substitution is favored due to electron-withdrawing Cl groups directing incoming electrophiles .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to identify binding motifs. Docking studies using AutoDock Vina can prioritize synthetic modifications .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-monotonic effects.
  • Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement. For example, discrepancies in IC50_{50} values may arise from assay interference by the compound’s autofluorescence .
  • Metabolic Stability : Test liver microsome stability to rule out false negatives due to rapid degradation .

Q. How can the environmental impact of this compound be assessed, given limited ecotoxicological data?

  • OECD Guidelines : Perform Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) tests.
  • Degradation Studies : Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis) and biotic pathways (soil microcosms). The dichlorophenoxy group may persist, requiring advanced oxidation processes for remediation .

Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

  • Inhibition Assays : Use human liver microsomes with probe substrates (e.g., CYP3A4: midazolam). Measure metabolite formation via LC-MS/MS.
  • Metabolite Identification : Incubate with NADPH and identify Phase I metabolites (e.g., hydroxylation at the piperidine ring) . Structural modifications can then reduce metabolic liability.

Q. How do steric and electronic effects of the 2,5-dichlorophenoxy group influence pharmacological activity compared to analogs?

  • SAR Studies : Synthesize analogs with mono-Cl, F, or methyl substitutions. Compare binding affinities (e.g., radioligand assays) and functional responses (e.g., cAMP accumulation).
  • X-ray Crystallography : Resolve co-crystal structures with target proteins to map halogen bonding and hydrophobic interactions .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid side reactions (e.g., hydrolysis of the ether linkage) .
  • Analytical Pitfalls : Overlapping NMR signals may require 2D techniques (COSY, HSQC) for unambiguous assignment .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling rate) rigorously, as minor variations can alter yields and purity .

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